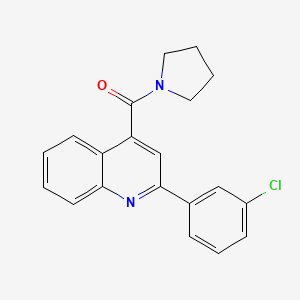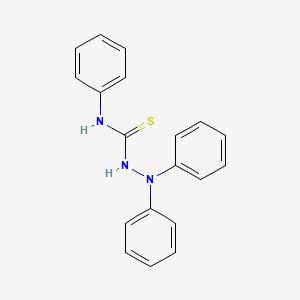
2-(3-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)quinoline, also known as CPQ, is a synthetic compound that has been synthesized and researched for its potential applications in the field of medicinal chemistry. CPQ has been found to exhibit a range of biochemical and physiological effects that make it an interesting candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of EGFR and VEGFR2, which are involved in the regulation of cell growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. This compound has also been found to have anti-cancer effects by inhibiting the activity of EGFR and VEGFR2. Additionally, this compound has been shown to have anti-microbial effects against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been extensively studied, and its biological activities are well-characterized. However, there are also limitations to the use of this compound in lab experiments. This compound has been found to be cytotoxic at high concentrations, which may limit its use in certain assays. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(3-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. One potential area of research is the development of more potent and selective inhibitors of COX-2, EGFR, and VEGFR2. Another potential area of research is the development of novel formulations of this compound that improve its solubility and bioavailability. Additionally, this compound may have potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Further research is needed to fully understand the potential of this compound in these areas.
Métodos De Síntesis
2-(3-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)quinoline can be synthesized using various methods, but the most commonly used method involves the reaction of 3-chloroaniline with acetic anhydride to form 3-chloroacetanilide. This intermediate is then reacted with 2-aminobenzophenone in the presence of a base such as potassium carbonate to form this compound.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been extensively researched for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. This compound has been shown to inhibit the activity of various enzymes and receptors, including COX-2, EGFR, and VEGFR2.
Propiedades
IUPAC Name |
[2-(3-chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-15-7-5-6-14(12-15)19-13-17(20(24)23-10-3-4-11-23)16-8-1-2-9-18(16)22-19/h1-2,5-9,12-13H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFZHPBWFFRLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5813380.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5813382.png)

![2-[(4-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5813392.png)

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813402.png)
![ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B5813404.png)
![4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5813407.png)

![2-[(2-phenylacetyl)amino]phenyl acetate](/img/structure/B5813419.png)
![3,4-dimethoxy-N'-{[(4-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5813433.png)
![2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B5813451.png)
![(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5813459.png)
![1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5813467.png)